Spermidine(3+)

Description

Spermidine (B129725) as a Ubiquitous Natural Polyamine in Biological Systems

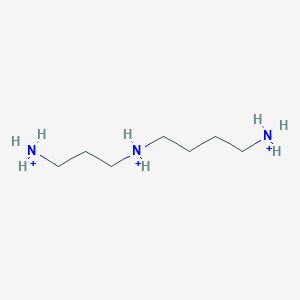

Spermidine is a naturally occurring polyamine, a small, positively charged molecule found in virtually all living organisms, from bacteria to plants and animals. annualreviews.orgfrontiersin.org Its ubiquitous presence underscores its fundamental importance in a wide array of cellular processes essential for life. frontiersin.org As an aliphatic polycation, spermidine is fully protonated under physiological conditions, allowing it to interact with negatively charged macromolecules such as DNA, RNA, and proteins. cell-stress.com

This interaction is crucial for a variety of cellular functions, including:

DNA and RNA stabilization : Spermidine binds to the phosphate (B84403) backbone of nucleic acids, helping to stabilize their structure. metwarebio.comglycanage.com

Protein synthesis : It plays a role in the synthesis of proteins. metwarebio.com

Cell growth and proliferation : Spermidine is essential for normal cell growth, proliferation, and differentiation. frontiersin.orgnih.gov There is a strong correlation between the rate of cell proliferation and the intracellular concentration of polyamines.

Apoptosis (programmed cell death) : The compound is involved in the regulation of apoptosis. frontiersin.org

Autophagy : Spermidine is a potent inducer of autophagy, the cellular process of degrading and recycling damaged components. metwarebio.comglycanage.combiocrates.com

The intracellular levels of spermidine are tightly regulated through a balance of biosynthesis, uptake from the extracellular environment, and catabolism. While cells can synthesize spermidine, they can also absorb it from their surroundings.

Historical Perspectives and Evolution of Spermidine Research in Cellular Biology

The journey of spermidine research began in 1678 when the Dutch scientist Antonie van Leeuwenhoek first observed crystals in human semen. metwarebio.comresearchgate.netlifespan.io These crystals were later named "spermine." researchgate.netewadirect.com However, it took nearly 250 years for the chemical structure of these polyamines, including spermidine, to be fully elucidated. researchgate.netresearchgate.net In the early 20th century, researchers isolated spermidine and its precursor, putrescine, from various prokaryotic and eukaryotic systems. researchgate.net

Early research in the mid-20th century established the growth-promoting properties of polyamines in bacteria. researchgate.net Subsequent studies in regenerating rat liver and developing chick embryos highlighted the accumulation of polyamines during periods of rapid cell growth and proliferation. researchgate.net

The latter half of the 20th century and the early 21st century have seen an explosion in spermidine research, driven by the development of specific inhibitors of polyamine biosynthesis. This has allowed scientists to probe the diverse and critical functions of spermidine in cellular biology. Key areas of modern research include its role in aging, longevity, and age-related diseases. annualreviews.orgcell-stress.com Studies have shown that spermidine levels decline with age in various organisms, and supplementation can extend lifespan in model organisms like yeast, worms, flies, and mice. cell-stress.comnih.govaging-us.com

The discovery of spermidine's ability to induce autophagy has been a significant milestone, linking it to cellular renewal and health. metwarebio.combiocrates.com Research continues to uncover the molecular mechanisms by which spermidine influences a vast range of cellular processes, from gene expression and signal transduction to its potential implications in various health conditions. frontiersin.org

Key Milestones in Spermidine Research:

| Year | Discovery |

| 1678 | Antonie van Leeuwenhoek observes crystals in human semen, later identified as spermine (B22157) phosphate. metwarebio.comresearchgate.netlifespan.io |

| 1924 | The chemical structure of spermidine and spermine is determined by researchers including Ernst Klenk. metwarebio.comresearchgate.net |

| Mid-20th Century | The growth-promoting effects of polyamines in bacteria are discovered. researchgate.net |

| Late 20th Century | Development of specific inhibitors of polyamine biosynthesis allows for deeper investigation into their cellular roles. |

| 2009 | Spermidine is shown to induce autophagy and promote longevity in yeast, flies, and worms. frontiersin.orgbiocrates.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H22N3+3 |

|---|---|

Molecular Weight |

148.27 g/mol |

IUPAC Name |

4-azaniumylbutyl(3-azaniumylpropyl)azanium |

InChI |

InChI=1S/C7H19N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-9H2/p+3 |

InChI Key |

ATHGHQPFGPMSJY-UHFFFAOYSA-Q |

SMILES |

C(CC[NH2+]CCC[NH3+])C[NH3+] |

Canonical SMILES |

C(CC[NH2+]CCC[NH3+])C[NH3+] |

Origin of Product |

United States |

Metabolism and Homeostasis of Spermidine

Biosynthesis Pathways of Spermidine (B129725)

The creation of spermidine within the body is a multi-step process involving specific precursor molecules and enzymes. This pathway is highly conserved across many organisms, highlighting its fundamental importance in cellular function. ontosight.ai

Precursors and Key Enzymatic Steps

The primary precursor for spermidine synthesis is the amino acid ornithine. ontosight.aiwikipedia.org The biosynthetic journey begins with the conversion of ornithine to putrescine. ontosight.airesearchgate.netebi.ac.uk This initial and often rate-limiting step is catalyzed by the enzyme ornithine decarboxylase (ODC). ontosight.aiembopress.org

Subsequently, an aminopropyl group is transferred from a donor molecule, decarboxylated S-adenosylmethionine (dcSAM), to putrescine. researchgate.netoup.com This critical reaction is facilitated by the enzyme spermidine synthase (SPDS), resulting in the formation of spermidine. researchgate.netoup.comwikipedia.org The synthesis of dcSAM itself is a crucial control point, catalyzed by S-adenosylmethionine decarboxylase (SAMDC). researchgate.net

In some organisms, alternative pathways exist. For instance, some bacteria and plants can synthesize putrescine from arginine via the action of arginine decarboxylase (ADC). researchgate.netfrontiersin.org Additionally, a more recently discovered pathway in certain bacteria utilizes aspartate β-semialdehyde for spermidine synthesis. nih.gov

Table 1: Key Enzymes and Precursors in Spermidine Biosynthesis

| Enzyme | Precursor(s) | Product | Function in Pathway |

|---|---|---|---|

| Ornithine Decarboxylase (ODC) | Ornithine | Putrescine | Catalyzes the initial, rate-limiting step in many organisms. ontosight.aiembopress.org |

| Arginine Decarboxylase (ADC) | Arginine | Agmatine (precursor to Putrescine) | Alternative pathway for putrescine synthesis in some plants and bacteria. researchgate.netfrontiersin.org |

| S-adenosylmethionine Decarboxylase (SAMDC) | S-adenosylmethionine (SAM) | Decarboxylated S-adenosylmethionine (dcSAM) | Provides the aminopropyl group donor for spermidine synthesis. researchgate.net |

| Spermidine Synthase (SPDS) | Putrescine, dcSAM | Spermidine | Catalyzes the final step in the primary spermidine biosynthesis pathway. researchgate.netoup.comwikipedia.org |

Regulation of Biosynthetic Enzymes

The enzymes involved in spermidine biosynthesis are subject to complex regulatory mechanisms to ensure cellular polyamine levels are maintained within a narrow, optimal range. The activities of both ODC and SAMDC are tightly controlled. portlandpress.comaacrjournals.orgoup.com

One of the primary regulatory mechanisms is feedback inhibition. ontosight.ai High levels of polyamines, including spermidine and spermine (B22157), can suppress the activity of ODC and SAMDC. portlandpress.comnih.gov This is achieved in part through the induction of a protein called antizyme (OAZ). embopress.org Polyamines stimulate the synthesis of antizyme, which then binds to ODC, targeting it for degradation by the proteasome in a ubiquitin-independent manner. embopress.org

The expression of the genes encoding these enzymes is also regulated at the transcriptional and translational levels. For example, the synthesis of ODC and SAMDC can be induced by various growth stimuli. aacrjournals.orgcdnsciencepub.com In some cases, the presence of putrescine can stimulate the processing of the SAMDC proenzyme into its active form. nih.gov Furthermore, hormonal signals, such as androgens, can regulate the expression of ODC and AdoMetDC genes in a tissue-specific manner. oup.com

Catabolism and Degradation of Spermidine

The breakdown of spermidine is as crucial as its synthesis for maintaining cellular homeostasis. This process, known as catabolism, involves specific enzymatic pathways that convert spermidine back into its precursor, putrescine, or prepare it for excretion from the cell.

Enzymatic Degradation Pathways

There are two main pathways for spermidine catabolism. nih.gov The primary route in many organisms is a two-step process that begins with acetylation. nih.govresearchgate.net

The first and rate-limiting step is the acetylation of spermidine by the enzyme spermidine/spermine N1-acetyltransferase (SSAT). nih.govnih.gov This reaction uses acetyl-CoA to add an acetyl group to the N1 position of spermidine, forming N1-acetylspermidine. ontosight.ai

This acetylated derivative is then a substrate for polyamine oxidase (PAOX). nih.govmdpi.com PAOX oxidizes N1-acetylspermidine, breaking it down into putrescine, 3-acetamidopropanal, and hydrogen peroxide. researchgate.netencyclopedia.pubresearchgate.net

Role of N-acetyltransferases in Spermidine Metabolism

Spermidine/spermine N1-acetyltransferase (SSAT) is a key regulatory enzyme in polyamine metabolism. physiology.orgnih.gov Its activity is highly inducible and plays a central role in maintaining polyamine homeostasis. physiology.orgnih.gov When intracellular polyamine levels rise, the expression and activity of SSAT increase, leading to the acetylation of spermidine and spermine. nih.govnih.gov

The resulting acetylated polyamines, such as N1-acetylspermidine, have two main fates: they can be broken down by PAOX in the polyamine interconversion pathway, or they can be exported out of the cell. physiology.orgnih.gov This dual function of SSAT allows cells to rapidly decrease their polyamine content when necessary, either by degradation or removal. physiology.orgmdpi.com The induction of SSAT is a critical response to high polyamine levels and certain external stimuli, linking polyamine metabolism to other cellular processes like lipid and carbohydrate metabolism. physiology.org

Table 2: Key Enzymes in Spermidine Catabolism

| Enzyme | Substrate(s) | Product(s) | Function in Pathway |

|---|---|---|---|

| Spermidine/spermine N1-acetyltransferase (SSAT) | Spermidine, Acetyl-CoA | N1-acetylspermidine | Catalyzes the rate-limiting step in the primary catabolic pathway. nih.govnih.govontosight.ai |

| Polyamine Oxidase (PAOX) | N1-acetylspermidine | Putrescine, 3-acetamidopropanal, H2O2 | Oxidizes acetylated spermidine to complete the back-conversion to putrescine. nih.govmdpi.comresearchgate.net |

| Spermine Oxidase (SMOX) | Spermine | Spermidine, 3-aminopropanal, H2O2 | Primarily degrades spermine to spermidine, influencing the overall spermidine pool. mdpi.comencyclopedia.pub |

Mechanisms of Intracellular Spermidine Level Regulation and Transport

The maintenance of optimal intracellular spermidine concentrations is a dynamic process involving a balance between biosynthesis, catabolism, and transport across the cell membrane. mdpi.comresearchgate.net

Cells have evolved sophisticated transport systems to take up polyamines from their environment and to expel excess amounts. ontosight.ai While the exact molecular identity of all polyamine transporters is still under investigation, it is known that this transport is a regulated process. researchgate.net The uptake of spermidine can be influenced by the cell's internal polyamine concentration, with transport being upregulated when intracellular levels are low, a phenomenon known as feedback inhibition of transport. researchgate.net

Several mechanisms for spermidine transport have been proposed, including facilitated diffusion and active transport, which may be dependent on membrane potential and ATP. ontosight.ai Some models suggest that polyamines can be internalized through endocytosis, a process where the cell membrane engulfs the molecule to form a vesicle. ontosight.airesearchgate.net Specific cell surface molecules, like glypican-1 and caveolin-1, have been implicated in the endocytic uptake of polyamines. researchgate.net Once inside, spermidine can also be sequestered into intracellular vesicles, providing another layer of regulatory control. researchgate.net

The export of polyamines, particularly in their acetylated forms, is also a crucial component of homeostasis. researchgate.netphysiology.org The induction of SSAT not only marks polyamines for degradation but also facilitates their removal from the cell, preventing toxic accumulation. physiology.orgmdpi.com This interplay between synthesis, breakdown, import, and export ensures that spermidine levels are precisely controlled to meet the cell's physiological demands. researchgate.netendocrine-abstracts.org

Molecular Mechanisms of Spermidine Action

Interactions with Nucleic Acids

As a polycationic molecule, spermidine (B129725) readily interacts with negatively charged macromolecules like DNA and RNA. researchgate.net These interactions are crucial for maintaining the structural integrity and function of nucleic acids.

Spermidine plays a significant role in stabilizing the structure of DNA. By binding to the phosphate (B84403) backbone, it neutralizes the negative charges, which can lead to the condensation of chromatin. plos.org This compaction is thought to protect DNA from damaging agents. plos.org Research has shown that spermidine can directly function as a free radical scavenger, thereby protecting DNA from oxidative damage caused by reactive oxygen species (ROS). pnas.org Studies using plasmid DNA have demonstrated that physiologically relevant concentrations of spermidine can inhibit ROS-induced DNA strand breaks. pnas.org However, it is noteworthy that under certain in vitro conditions involving specific metal ions, spermidine has been observed to act as a pro-oxidant, potentially enhancing DNA damage. researchgate.net In various organisms, from bacteria to plants, spermidine has been implicated in protecting the genome from oxidative stress. oup.comasm.org

Spermidine's interaction with RNA is multifaceted, influencing its structure and function. It binds to RNA, stabilizing its structure and modulating its conformation. oup.comnih.gov The binding of spermidine can be specific, with a preference for certain RNA structures, such as U-rich regions and bulged stems. oup.com This interaction can induce conformational changes in RNA, which in turn can affect its accessibility to other molecules, such as proteins. oup.com For instance, spermidine has been shown to stabilize the A-form helix of certain mRNAs, which can enhance their translational efficiency. oup.com The ability of spermidine to modulate RNA structure is crucial for various cellular processes, including the regulation of translation and the assembly of ribonucleoprotein complexes. nih.gov

The interaction of spermidine with nucleic acids directly impacts gene expression and transcription. By altering DNA conformation, spermidine can influence the accessibility of promoter regions to transcription factors and RNA polymerase, thereby modulating gene transcription. plos.orgplos.org Studies have shown that polyamines can affect the expression of specific genes, including those involved in their own metabolism. acs.org For example, spermidine can regulate the transcription of the gene for S-adenosylmethionine decarboxylase, a key enzyme in polyamine biosynthesis. mdpi.com Furthermore, in some organisms, spermidine has been shown to influence the levels of major regulators of gene expression, thereby affecting a wide range of cellular processes. nih.govasm.org The effect of spermidine on gene expression can be concentration-dependent, with low concentrations enhancing and high concentrations inhibiting gene expression in vitro. plos.org

RNA Binding and Conformational Modulation

Regulation of Protein Synthesis and Post-Translational Modifications

Spermidine is a critical regulator of protein synthesis, acting at multiple levels from initiation to elongation. nih.govnih.gov One of its most specific and vital roles is as a precursor for the post-translational modification of a particular protein, the eukaryotic translation initiation factor 5A (eIF5A). researchgate.net

The most well-characterized function of spermidine in protein synthesis is its role in the hypusination of eIF5A. researchgate.netnews-medical.net This unique post-translational modification is essential for the activity of eIF5A and, consequently, for cell proliferation. researchgate.netpnas.org Hypusination involves the covalent attachment of a hypusine residue, derived from spermidine, to a specific lysine (B10760008) residue of the eIF5A precursor protein. researchgate.netwikipedia.org The resulting mature, hypusinated eIF5A is considered the active form of the protein. diabetesjournals.org This modification is critical for eIF5A's function in promoting the translation of a subset of mRNAs, particularly those containing polyproline tracts that can cause ribosome stalling. researchgate.netnih.gov

The process of hypusination is a two-step enzymatic reaction catalyzed by two highly conserved enzymes: deoxyhypusine (B1670255) synthase (DHS) and deoxyhypusine hydroxylase (DOHH). researchgate.netnih.gov

Deoxyhypusine Synthase (DHS): This enzyme catalyzes the first and rate-limiting step in hypusination. iucr.org It transfers the 4-aminobutyl moiety from spermidine to a specific lysine residue of the eIF5A precursor, forming a deoxyhypusine intermediate. researchgate.netnih.govacs.org This reaction is NAD+-dependent. ebi.ac.uk The gene encoding DHS is essential for cell viability in eukaryotes. nih.govnih.gov

Deoxyhypusine Hydroxylase (DOHH): The second step is the hydroxylation of the deoxyhypusine residue to form the final hypusine residue. wikipedia.orgwikipedia.orgebi.ac.uk This reaction is catalyzed by DOHH, a non-heme diiron enzyme that requires oxygen and iron for its activity. mmv.orgpnas.orgrcsb.org DOHH exhibits strict specificity for its deoxyhypusinated eIF5A substrate. researchgate.net

Hypusination of Eukaryotic Translation Initiation Factor 5A (eIF5A)

Role in Translational Elongation and Fidelity

Spermidine is essential for efficient and accurate protein synthesis. pnas.orgmdpi.com Its primary role in translation is linked to the post-translational modification of the eukaryotic initiation factor 5A (eIF5A). pnas.orgpnas.org Spermidine serves as the donor of an aminobutyl group for the unique hypusination modification of a specific lysine residue on eIF5A. pnas.orgoup.com This modification is critical for the activation of eIF5A, which is then able to facilitate the translation of mRNAs containing specific motifs, such as polyproline tracts, that can otherwise cause ribosome stalling. mdpi.combiorxiv.org

The hypusinated eIF5A is thought to function by positioning the peptidyl-tRNA at the P-site of the ribosome, thereby promoting the formation of the peptide bond and ensuring the smooth progression of the ribosome along the mRNA. mdpi.com Studies in various organisms, from yeast to mammals, have demonstrated that the hypusination of eIF5A is essential for cell growth and proliferation. pnas.org When spermidine levels are limiting, the amount of hypusinated eIF5A decreases significantly, even if the total amount of the eIF5A protein remains unchanged. pnas.org This underscores the critical importance of spermidine in maintaining the fidelity and efficiency of the translational process. Furthermore, spermidine has been shown to enhance the fidelity of polypeptide synthesis in eukaryotic cell-free systems by improving the accuracy of aminoacyl-tRNA binding to the ribosome. mdpi.com

Other Protein Modifications via Polyamination

Beyond its role in the hypusination of eIF5A, spermidine can be covalently attached to other proteins in a process known as polyamination. This post-translational modification is catalyzed by transglutaminases, which form an isopeptide bond between the primary amino group of spermidine and the γ-carboxamide group of a glutamine residue on a target protein. researchgate.netnih.gov

This modification can significantly alter the structure and function of the target protein by introducing a positive charge. nih.gov Research has shown that a variety of proteins can be polyaminated, including cytoskeletal proteins like actin and tubulin, as well as histone proteins. researchgate.net For example, the polyamination of tau, a microtubule-associated protein implicated in Alzheimer's disease, has been shown to enhance its ability to promote microtubule polymerization. portlandpress.comnih.gov However, this modification also appears to favor the formation of pathogenic, non-filamentous tau conformations. portlandpress.comnih.govdatadryad.org The covalent attachment of spermidine to histones represents a novel form of histone modification, the functional consequences of which are still under investigation. researchgate.netnih.gov

Epigenetic Modulation

Spermidine exerts a profound influence on the epigenetic landscape, primarily by modulating histone acetylation and DNA methylation. These modifications play a critical role in regulating gene expression without altering the underlying DNA sequence.

Influence on Histone Acetylation Dynamics

Histone acetylation is a key epigenetic mark associated with a more open chromatin structure and increased gene transcription. Spermidine has been shown to induce a state of histone hypoacetylation, which is linked to transcriptional repression and has been implicated in its anti-aging effects. nih.govspermidinelife.us

A primary mechanism by which spermidine promotes histone deacetylation is through the inhibition of histone acetyltransferases (HATs). nih.govaginganddisease.org One of the key HATs inhibited by spermidine is the E1A-associated protein p300 (EP300). nih.govnih.govnih.gov Spermidine has been shown to directly inhibit the acetyltransferase activity of EP300 in a competitive manner. nih.govnih.govresearchgate.net This inhibition leads to reduced acetylation of histone H3, a primary substrate of EP300. nih.govresearchgate.net

In yeast, spermidine has been observed to inhibit the activity of other HATs, including Iki3p and Sas3p. nih.gov This inhibition of multiple HATs contributes to a global reduction in histone acetylation, leading to the epigenetic silencing of various genes, including those involved in autophagy. nih.govnih.gov The inhibitory effect of spermidine on HATs appears to be a conserved mechanism across different species. nih.gov

It is noteworthy that the effect of spermidine on some HATs, such as P/CAF, can be bimodal. At low concentrations, spermidine can activate H3 acetylation, while at higher concentrations, it becomes inhibitory. tandfonline.comtandfonline.com

While the primary effect of spermidine on histone acetylation appears to be through the inhibition of HATs, it can also influence the activity of histone deacetylases (HDACs). nih.govspermidinelife.us Some studies suggest that spermidine can activate certain HDACs, such as those belonging to the sirtuin family, like SIRT1. spermidinelife.usplos.org The activation of HDACs would further contribute to the removal of acetyl groups from histones, leading to a hypoacetylated state. For instance, in human dermal fibroblasts, spermidine treatment led to an increase in the expression of HDAC1 and SIRT1. nih.gov Additionally, cytosolic HDAC10 is known to deacetylate N8-acetylspermidine, thereby regenerating spermidine and supporting polyamine homeostasis. nih.gov

Inhibition of Histone Acetyltransferases (e.g., EP300, Iki3p, Sas3p)

Impact on DNA Methylation Status and DNA Methyltransferase Activity

DNA methylation is another critical epigenetic modification, typically associated with gene silencing. Polyamines, including spermidine, have a close relationship with the metabolic pathways that provide the methyl donor for DNA methylation, S-adenosylmethionine (SAM). mdpi.com

Regulation of Epigenetic Landscapes and Gene Expression

Spermidine(3+) plays a pivotal role in modifying the epigenetic landscape, thereby influencing gene expression without altering the DNA sequence itself. This is achieved primarily through its impact on histone acetylation and DNA methylation.

Histone Acetylation: Histones are proteins that package DNA into a compact structure called chromatin. The acetylation of histones, a process of adding an acetyl group, generally loosens the chromatin structure, making genes more accessible for transcription. Spermidine(3+) has a complex, concentration-dependent effect on histone acetylation. tandfonline.com

At low concentrations, spermidine can be acetylated by enzymes like P/CAF histone acetyltransferase (HAT) to form N8-acetylspermidine. tandfonline.comnih.gov This product can, in turn, enhance the activity of the HAT enzyme, leading to increased histone H3 acetylation. tandfonline.comnih.gov However, at higher concentrations, spermidine acts as a competitive inhibitor of HATs, leading to hypoacetylation of histones. tandfonline.comtandfonline.comresearchgate.net This inhibitory action is thought to be a key mechanism behind some of spermidine's beneficial effects. researchgate.net Specifically, spermidine can inhibit the acetyltransferase EP300, reducing the acetylation of proteins involved in autophagy. mdpi.com The interplay between spermidine and histone acetylation is crucial for processes like chromatin condensation and transcriptional regulation. embopress.org Studies in honey bees have shown that spermidine supplementation can lead to site-specific changes in histone H3 acetylation, including both hypoacetylation and hyperacetylation at different lysine residues, and upregulate the expression of genes encoding histone deacetylases (HDACs) and histone acetyltransferases (KATs). researchgate.net

DNA Methylation: DNA methylation, the addition of a methyl group to DNA, is another critical epigenetic modification that typically represses gene expression. The process of DNA methylation is dependent on the availability of S-adenosylmethionine (SAM) as a methyl donor. mdpi.com Spermidine synthesis competes for SAM, as it is converted to decarboxylated S-adenosylmethionine (dcSAM), a precursor for spermidine and spermine (B22157) synthesis. mdpi.com dcSAM itself is a potent inhibitor of DNA methyltransferases (DNMTs), the enzymes responsible for DNA methylation. mdpi.comresearchgate.net Therefore, fluctuations in spermidine levels can influence the SAM/dcSAM ratio and consequently impact DNA methylation patterns. mdpi.com Increased polyamine levels can lead to increased SAM availability and enhanced DNMT activity. mdpi.com Conversely, the inhibition of polyamine synthesis can lead to global alterations in DNA methylation. plos.org This intricate relationship highlights how spermidine metabolism is directly linked to the epigenetic control of gene expression. mdpi.comthno.org

Modulation of Intracellular Signaling Pathways

Spermidine(3+) orchestrates a symphony of intracellular signaling pathways, influencing a wide array of cellular functions from growth and metabolism to inflammation and cell death.

Mechanistic Target of Rapamycin Complex 1 (mTORC1) Pathway Regulation

The mTORC1 pathway is a central regulator of cell growth and proliferation. nutricion.org While some studies suggest that spermidine can inhibit mTORC1 activity, leading to the induction of autophagy, others have not observed this effect, even at the same concentrations. mdpi.comreinventionjournal.org The regulation of the polyamine pathway itself appears to be linked to mTORC1. physiology.org For instance, mTORC1 can regulate the expression of S-adenosylmethionine decarboxylase (AMD1), a key enzyme in polyamine synthesis. physiology.orgnih.gov Conversely, modulating polyamine levels can alter the phosphorylation of downstream targets of mTORC1, such as 4EBP1 and p70S6K, which are crucial for translation initiation. nih.govnih.gov This suggests a complex feedback loop between spermidine and the mTORC1 pathway, where each can influence the other's activity to fine-tune cellular growth and metabolism. nih.govnih.gov In the context of cardiac health, spermidine has been shown to improve cardiac dysfunction by promoting autophagy through the activation of the AMPK/mTOR signaling pathway. reinventionjournal.orgnih.gov

AMP-activated Protein Kinase (AMPK) and FOXO3a Signaling

AMPK is a crucial energy sensor that is activated under conditions of low cellular energy. nutricion.org Spermidine has been shown to activate AMPK, leading to increased phosphorylation of the kinase. researchgate.netoncotarget.com This activation of AMPK by spermidine can trigger several downstream effects, including the induction of autophagy and mitochondrial biogenesis. nutricion.orgresearchgate.net

A key downstream effector of AMPK is the transcription factor FOXO3a, which plays a role in various cellular processes, including stress resistance and apoptosis. oncotarget.comnih.gov Spermidine can activate the AMPK-FOXO3a signaling pathway, leading to the transcriptional activation of autophagy-related genes. oncotarget.comnih.govaginganddisease.orgnih.govoroboros.at This pathway is implicated in the protective effects of spermidine against skeletal muscle atrophy. nih.govaginganddisease.orgmdpi.com Spermidine's ability to reduce the phosphorylation of Akt, a negative regulator of FOXO, further contributes to FOXO activation and subsequent autophagy induction. mdpi.com

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK pathways are a group of signaling cascades that respond to various extracellular stimuli and regulate processes like cell proliferation, differentiation, and stress responses. It has been suggested that the MAPK pathway is a primary route through which spermidine exerts its effects. nih.govwikipedia.org Spermidine can upregulate the expression of MAPK family genes and modulate their phosphorylation. aginganddisease.orgnih.gov

Studies have shown that spermidine can inhibit the phosphorylation of several MAPKs, including p38 MAPK, ERK, and JNK, in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov This inhibition of MAPK signaling contributes to the anti-inflammatory properties of spermidine. nih.gov The ubiquitous kinase CK2 has been identified as a potential sensor of spermidine levels within the MAPK pathway. aginganddisease.orgnih.gov

NF-κB, STAT1, STAT6, and p38 MAPK Signaling Networks

Spermidine(3+) demonstrates significant immunomodulatory effects by influencing key inflammatory signaling networks.

NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. biomolther.org Spermidine has been shown to exert potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. aginganddisease.orgnih.govmdpi.com It achieves this by preventing the degradation of IκBα, the inhibitory protein of NF-κB, and subsequently blocking the translocation of the NF-κB p65 subunit into the nucleus. nih.govbiomolther.org This suppression of NF-κB activation leads to a reduction in the production of pro-inflammatory mediators. nih.govbiomolther.orgfrontiersin.org

STAT1 and STAT6 Signaling: Signal Transducer and Activator of Transcription (STAT) proteins are crucial for cytokine signaling. Spermidine has been found to modulate the activity of STAT1 and STAT6. In the context of microglial polarization, spermidine can reduce the phosphorylation of STAT1, which is associated with the pro-inflammatory M1 phenotype, while enhancing the phosphorylation of STAT6, which promotes the anti-inflammatory M2 phenotype. nih.govnih.govresearchgate.net This differential regulation of STAT1 and STAT6 contributes to spermidine's ability to resolve inflammation. nih.govnih.govfrontiersin.org

p38 MAPK Signaling: The p38 MAPK pathway is another key player in inflammatory responses. Spermidine has been shown to inhibit the phosphorylation of p38 MAPK in response to inflammatory stimuli. nih.govnih.govresearchgate.net This inhibition is often dependent on the activation of other proteins, such as PTPN2. plos.org The suppression of p38 MAPK signaling by spermidine contributes to the reduced secretion of pro-inflammatory cytokines. plos.orgresearchgate.net

Table of Research Findings on Spermidine's Molecular Mechanisms

| Pathway/Process | Key Findings | References |

|---|---|---|

| Epigenetics | Spermidine has a bimodal effect on histone acetylation, activating at low and inhibiting at high concentrations. tandfonline.comtandfonline.comnih.gov It can inhibit HATs like EP300 and P/CAF. tandfonline.comresearchgate.netmdpi.com Spermidine metabolism influences DNA methylation by affecting the SAM/dcSAM ratio and DNMT activity. mdpi.comresearchgate.netmdpi.complos.org | tandfonline.comtandfonline.comnih.govresearchgate.netmdpi.commdpi.comresearchgate.netmdpi.complos.org |

| mTORC1 | The effect of spermidine on mTORC1 inhibition is debated. mdpi.comreinventionjournal.org A complex feedback loop exists where mTORC1 regulates polyamine synthesis and polyamines modulate mTORC1 signaling. physiology.orgnih.govnih.gov | mdpi.comreinventionjournal.orgphysiology.orgnih.govnih.gov |

| AMPK/FOXO3a | Spermidine activates AMPK, leading to downstream effects like autophagy. nutricion.orgresearchgate.netoncotarget.com It activates the AMPK-FOXO3a pathway, promoting the expression of autophagy-related genes. oncotarget.comnih.govaginganddisease.orgnih.govoroboros.at | nutricion.orgresearchgate.netoncotarget.comnih.govaginganddisease.orgnih.govoroboros.at |

| MAPK | Considered a major pathway for spermidine's actions. nih.govwikipedia.org It upregulates MAPK gene expression and modulates phosphorylation of p38, ERK, and JNK. aginganddisease.orgnih.govnih.gov | aginganddisease.orgnih.govwikipedia.orgnih.govnih.gov |

| NF-κB | Spermidine inhibits NF-κB activation by preventing IκBα degradation and nuclear translocation of p65. nih.govbiomolther.orgmdpi.comfrontiersin.org | nih.govbiomolther.orgmdpi.comfrontiersin.org |

| STAT1/STAT6 | Spermidine reduces STAT1 phosphorylation (pro-inflammatory) and increases STAT6 phosphorylation (anti-inflammatory). nih.govnih.govresearchgate.netfrontiersin.org | nih.govnih.govresearchgate.netfrontiersin.org |

| p38 MAPK | Spermidine inhibits p38 MAPK phosphorylation, reducing pro-inflammatory cytokine secretion. nih.govnih.govresearchgate.netplos.orgresearchgate.net | nih.govnih.govresearchgate.netplos.orgresearchgate.net |

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| N8-acetylspermidine |

| S-adenosylmethionine (SAM) |

| decarboxylated S-adenosylmethionine (dcSAM) |

| Lipopolysaccharide (LPS) |

| Putrescine |

Cellular and Subcellular Functions of Spermidine

Autophagy Induction and Regulation

Spermidine (B129725) is a potent and well-documented inducer of autophagy, a catabolic process where cells degrade and recycle their own components. metwarebio.comglycanage.com This cellular "housekeeping" is crucial for removing damaged organelles and misfolded proteins, thereby maintaining cellular health and integrity. glycanage.comnewphaseblends.com The induction of autophagy is considered a primary mechanism through which spermidine exerts its beneficial effects, including the extension of lifespan observed in various model organisms like yeast, worms, flies, and human immune cells. nih.govglycanage.comtavernarakislab.gr

Spermidine activates autophagy through several distinct molecular pathways. A primary mechanism involves the inhibition of histone acetyltransferases (HATs). tavernarakislab.gr This inhibition leads to the hypoacetylation of histone H3 and other proteins, which in turn upregulates the expression of essential autophagy-related genes (Atg). metwarebio.comtavernarakislab.gr Studies have shown that spermidine supplementation leads to the upregulation of genes such as Atg7, Atg11, and Atg15. nih.govaginganddisease.org Conversely, the knockout of these genes can abolish the lifespan-extending effects of spermidine. nih.govaginganddisease.org

Another key mechanism involves the regulation of transcription factors. Spermidine can induce the expression of transcription factor eIF5A, which then promotes the synthesis of another crucial transcription factor, TFEB. researchgate.netnih.gov TFEB is a master regulator of lysosomal biogenesis and autophagy. Spermidine also inhibits the acetyltransferase EP300, which directly acetylates Atg proteins, thereby promoting their deacetylation and activating the autophagic process. researchgate.netnih.gov

Autophagy is a general term, with macroautophagy being the main pathway for degrading bulk cytoplasm and organelles. Mitophagy is a selective form of autophagy that specifically targets and eliminates damaged or superfluous mitochondria. aging-us.com Mitochondrial dysfunction is a hallmark of aging and many age-related diseases, making mitophagy a critical process for cellular quality control. aging-us.com

Spermidine is a known inducer of both general macroautophagy and selective mitophagy. researchgate.netpreprints.orgunimi.it It has been shown to enhance mitophagy in various cell types, including cardiomyocytes and human fibroblasts. aging-us.com The mechanism for mitophagy induction by spermidine often involves the PINK1/PDR-1 (PINK1/Parkin in mammals) pathway. aging-us.compreprints.orgmdpi.com This pathway is crucial for recognizing and targeting damaged mitochondria for degradation. aging-us.com While both processes contribute to cellular cleanup, spermidine's broad influence on macroautophagy provides comprehensive anti-aging effects, whereas its specific role in mitophagy offers targeted intervention for mitochondrial health. researchgate.net

The induction of autophagy by spermidine has a profound impact on cellular cleaning and the maintenance of proteostasis. mdpi.com By upregulating this recycling pathway, spermidine facilitates the clearance of accumulated cellular debris, such as misfolded protein aggregates and dysfunctional organelles, which are hallmarks of cellular aging and neurodegenerative diseases. metwarebio.comfu-berlin.de For instance, in models of neurodegenerative conditions like Alzheimer's and Parkinson's disease, spermidine promotes the removal of toxic protein aggregates. metwarebio.com This "cellular cleaning" helps to reduce oxidative stress, maintain mitochondrial function, and ultimately preserve cellular vitality. metwarebio.comglycanage.comfu-berlin.de

Distinction and Interplay between Macroautophagy and Mitophagy

Cell Cycle Progression and Regulation

Polyamines, including spermidine, are essential for proper cell cycle progression. portlandpress.com The biosynthesis of polyamines is a cyclic process, with activity peaking at the G1/S transition and during the G2 phase, indicating a high demand for these molecules during DNA replication and cell division. portlandpress.com

The role of spermidine in the cell cycle is complex. Adequate levels of spermidine are required to sustain a normal cell cycle. nih.govaginganddisease.org Studies have shown that the absence or depletion of spermidine can lead to a halt in cell cycle progression, often causing an arrest in the G1 phase. nih.govaginganddisease.orgpnas.org In other contexts, spermidine supplementation has been observed to enhance the proportion of cells in the S phase and help overcome cell cycle arrest at the G2/M phase induced by stressors like hydrogen peroxide. frontiersin.orgfrontiersin.orgmdpi.com This suggests that spermidine is critical for the cell's ability to achieve optimal rates of DNA replication and navigate through the cell cycle checkpoints. portlandpress.comnih.gov

Promotion of Cell Growth and Proliferation

Spermidine plays a vital role in promoting and sustaining cellular growth and proliferation. ontosight.aimetwarebio.combiocrates.com As polycationic molecules, polyamines interact with nucleic acids (DNA, RNA) and proteins, which is fundamental for processes like DNA stabilization, transcription, and protein synthesis—all prerequisites for cell growth. researchgate.netmdpi.com The requirement for high levels of polyamines in proliferating cells is well-established, and inhibiting their synthesis typically results in the cessation of cell growth. biorxiv.org

Research in various cell types has demonstrated this proliferative role. For example, spermidine has been shown to promote the proliferation of intestinal epithelial cells and is involved in the early repair processes of epithelial wound healing. researchgate.net However, the role of spermidine in proliferation can be context-dependent, particularly in cancer. While essential for the growth of normal cells, elevated polyamine levels are also observed in tumors, where they can support cancer cell proliferation. metwarebio.com Yet, in some cancer cell lines, spermidine has been found to inhibit proliferation by interfering with the tumor cell cycle. frontiersin.orgfrontiersin.org

Role in Cell Differentiation Processes

Spermidine is also critically involved in the regulation of cell differentiation, the process by which a less specialized cell becomes a more specialized cell type. researchgate.netfrontiersin.orgfrontiersin.org This function is tied to its influence on gene expression and chromatin structure. biorxiv.org

Studies have highlighted the indispensable role of spermidine in the differentiation of several cell lineages. For example, spermidine is essential for the differentiation of 3T3-L1 pre-adipocytes into mature adipocytes by modulating the expression of key transcriptional regulators. aginganddisease.orgresearchgate.net It also plays a role in musculoskeletal differentiation. researchgate.net Furthermore, spermidine has been shown to modulate the differentiation of immune cells, specifically by promoting the development of regulatory T (Treg) cells, which are crucial for maintaining immune tolerance. nih.gov The depletion of polyamines can induce a state that resembles terminal differentiation, underscoring their role in maintaining cellular plasticity and regulating fate commitment. biorxiv.org

Modulation of Programmed Cell Death

Spermidine(3+), a naturally occurring polyamine, plays a significant role in the intricate regulation of programmed cell death, encompassing both apoptosis and necrosis. Its influence on these pathways is multifaceted, often depending on the cellular context and the nature of the death-inducing stimulus.

Spermidine has been shown to modulate both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis. In response to oxidative stress induced by hydrogen peroxide (H₂O₂), spermidine can downregulate the extrinsic pathway by reducing the expression of Death Receptor 4 (DR4) and the activity of caspase-8. nih.gov Concurrently, it also acts on the intrinsic pathway by mitigating mitochondrial dysfunction. This includes preserving the mitochondrial membrane potential (ΔΨm), down-regulating the pro-apoptotic protein Bax, up-regulating the anti-apoptotic protein Bcl-2, and preventing the release of cytochrome c from the mitochondria into the cytoplasm. nih.govspandidos-publications.com The subsequent activation of caspase-9 and the effector caspase-3 is also diminished by spermidine. nih.gov

In some cancer cell lines, such as HeLa cervical cancer cells, spermidine has been observed to induce apoptosis. spandidos-publications.comfrontiersin.org This pro-apoptotic effect is mediated through the mitochondrial pathway, characterized by a decrease in Bcl-2 expression and an increase in the expression of Bax and cleaved caspase-3. spandidos-publications.com Similarly, in hepatocellular carcinoma cells, spermidine, particularly in combination with the drug auranofin, can induce mitochondria-mediated apoptosis by promoting the loss of mitochondrial membrane potential. e-fas.org The depletion of intracellular spermidine can also trigger the intrinsic apoptotic pathway, leading to the deregulation of mitochondrial membrane potential, downregulation of anti-apoptotic proteins like Bcl-xl, Mcl-1, and Bcl-2, and an increase in pro-apoptotic Bax levels, followed by cytochrome c release. frontiersin.orgfrontiersin.org

Conversely, in models of aging-related skeletal muscle atrophy, spermidine, especially when combined with exercise, has been shown to reduce apoptosis. oncotarget.com This anti-apoptotic effect is associated with an upregulation of the anti-apoptotic protein Bcl-2 and a downregulation of the pro-apoptotic proteins Bax and caspase-3. oncotarget.com This suggests that spermidine's role in apoptosis is highly context-dependent, capable of either promoting or inhibiting apoptosis depending on the physiological or pathological state of the cell.

Table 1: Effects of Spermidine on Key Apoptosis Regulators

| Cell Type/Condition | Effect of Spermidine | Key Protein/Pathway Modulated | Research Finding |

|---|---|---|---|

| Retinal Pigment Epithelial Cells (H₂O₂-induced stress) | Anti-apoptotic | Downregulates DR4, Caspase-8, Bax; Upregulates Bcl-2; Prevents Cytochrome c release | Spermidine protects against oxidative stress-induced apoptosis by modulating both extrinsic and intrinsic pathways. nih.gov |

| HeLa Cervical Cancer Cells | Pro-apoptotic | Downregulates Bcl-2; Upregulates Bax, Cleaved Caspase-3 | Spermidine induces apoptosis through the mitochondrial pathway in cancer cells. spandidos-publications.com |

| Hepatocellular Carcinoma Cells (with Auranofin) | Pro-apoptotic | Promotes loss of Mitochondrial Membrane Potential | Spermidine enhances the apoptotic effect of auranofin via mitochondrial dysfunction. e-fas.org |

| Skeletal Muscle (Aging-related atrophy) | Anti-apoptotic | Upregulates Bcl-2; Downregulates Bax, Caspase-3 | Spermidine coupled with exercise reduces apoptosis in aging skeletal muscle. oncotarget.com |

Spermidine has demonstrated a protective role against necrotic cell death, a form of programmed necrosis that is morphologically distinct from apoptosis and often characterized by ATP depletion and plasma membrane disruption. nih.gov In models of cisplatin-induced acute kidney injury, a hallmark of which is necrotic cell death in kidney proximal tubules, exogenous spermidine has been found to significantly attenuate tubular necrosis and kidney dysfunction. nih.gov This protective effect against necrosis occurs without altering the rate of apoptosis. nih.gov

The mechanism behind this anti-necrotic function is linked to the inhibition of oxidative and nitrative DNA damage, which in turn prevents the over-activation of poly(ADP-ribose) polymerase 1 (PARP1) and subsequent ATP depletion. nih.gov In yeast and human immune cells, spermidine treatment has also been shown to attenuate aging-associated necrosis. nih.gov Furthermore, studies have indicated that the regulation of necrosis by polyamines may involve cathepsin D. aging-us.com

In contrast, the related polyamine spermine (B22157) has been shown to trigger inflammatory cell death and activate necroptotic molecules in bone marrow-derived macrophages. researchgate.net However, spermidine itself did not show such an effect. aging-us.com Recent research has also highlighted that spermidine can suppress necroptosis by mediating the acetylhypusination of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key regulator of this cell death pathway. news-medical.netantibodysystem.com This modification inhibits RIPK1 activation, thereby reducing necroptotic cell death. news-medical.netantibodysystem.com

Regulation of Apoptosis Pathways

Enhancement of Mitochondrial Bioenergetics and Redox Homeostasis

Spermidine plays a crucial role in maintaining and enhancing mitochondrial function, which is central to cellular energy production and redox balance. Its effects are particularly notable in the context of aging and cellular stress.

Spermidine treatment has been consistently shown to augment key parameters of mitochondrial bioenergetics. In both young and aged human-induced pluripotent stem cell (iPSC)-derived neurons, spermidine enhances the production of adenosine (B11128) triphosphate (ATP) and increases the mitochondrial membrane potential (MMP). mdpi.comnih.govresearchgate.net This improvement in mitochondrial function is also observed in other cell types and conditions. For instance, in SH-SY5Y neuroblastoma cells, spermidine treatment leads to a significant increase in ATP production. researchgate.netmdpi.com

Studies have demonstrated that spermidine can improve mitochondrial respiration, which is directly linked to ATP synthesis. mdpi.commdpi.comuky.edu In aged neurons, a 48-hour treatment with 1 µM spermidine was found to enhance maximal respiration and spare respiratory capacity. mdpi.com Similarly, in a cellular model of tauopathy, spermidine improved mitochondrial respiration, mitochondrial membrane potential, and ATP production. mdpi.com The related polyamine spermine has also been shown to increase oxidative phosphorylation and maintain mitochondrial membrane potential. spandidos-publications.com

The mechanism underlying these effects may involve the direct interaction of spermidine with mitochondrial components. For example, spermidine has been found to bind to the mitochondrial trifunctional protein (MTP), a key enzyme in fatty acid β-oxidation, which contributes to energy production. uky.edukyoto-u.ac.jp

Table 2: Impact of Spermidine on Mitochondrial Bioenergetics

| Cell/Organism Model | Key Finding | Specific Parameters Measured | Reference |

|---|---|---|---|

| Human iPSC-derived neurons (young and aged) | Increased ATP production and mitochondrial membrane potential. | ATP levels, Mitochondrial Membrane Potential (MMP) | mdpi.comnih.govresearchgate.net |

| SH-SY5Y neuroblastoma cells | Increased ATP production. | ATP levels | researchgate.netmdpi.com |

| Cellular model of tauopathy | Improved mitochondrial respiration, membrane potential, and ATP production. | Oxygen Consumption Rate (OCR), MMP, ATP levels | mdpi.com |

| Aged mice heart | Normalized mitochondrial number and morphology. | Mitochondrial number, 3D ultrastructure | nih.gov |

Spermidine exhibits significant antioxidant properties by reducing the levels of reactive oxygen species (ROS), which are byproducts of mitochondrial respiration and can cause cellular damage when in excess. In young and aged human iPSC-derived neurons, spermidine treatment leads to an attenuation of total mitochondrial ROS and specifically the superoxide (B77818) anion radical (O₂•⁻). mdpi.com This reduction in ROS is accompanied by an improvement in mitochondrial respiration. mdpi.com

In various models of oxidative stress, spermidine has been shown to counteract the increase in ROS. For instance, in retinal pigment epithelial (RPE) cells exposed to high glucose, spermidine significantly suppressed both intracellular and mitochondrial ROS levels. mdpi.com Similarly, in macrophages stimulated with lipopolysaccharide (LPS), spermidine reduced the intracellular accumulation of ROS. biomolther.org Studies in Pseudomonas aeruginosa have also indicated that surface-localized spermidine protects the outer membrane from oxidative damage. asm.org

However, the relationship between spermidine and ROS can be complex. While it generally acts as an antioxidant, under certain conditions of excess, free spermidine has been shown to interact with iron and evoke superoxide radicals. elifesciences.org In some instances, spermidine's protective effects against oxidative stress-induced apoptosis were found to be independent of ROS regulation, instead acting through the modulation of intracellular calcium levels. nih.govmdpi.com Nevertheless, the predominant effect observed in numerous studies is the attenuation of ROS levels, contributing to the maintenance of redox homeostasis. mdpi.commdpi.combiomolther.orgnih.govaging-us.com

Influence on ATP Production and Mitochondrial Membrane Potential

Abrogation of Cellular Senescence

Spermidine has emerged as a key molecule in the fight against cellular senescence, the state of irreversible cell cycle arrest that contributes to aging and age-related diseases. The intracellular concentration of spermidine declines with age, and supplementation has been shown to reverse age-associated adverse changes. aginganddisease.org

Spermidine can prevent cellular senescence through various mechanisms. It has been shown to improve the function of "old" B cells, potentially reversing immune senescence. aginganddisease.org In the context of premature cellular senescence induced by agents like bleomycin (B88199) or high glucose, spermidine has been found to suppress the expression of senescence markers such as p21 and p16, and reduce senescence-associated β-galactosidase staining. aginganddisease.org

One of the primary mechanisms by which spermidine counteracts senescence is through the induction of autophagy, a cellular process for degrading and recycling damaged components. aginganddisease.org Spermidine can induce autophagy by inhibiting the acetyltransferase EP300, which leads to the deacetylation of autophagy-related proteins. aginganddisease.org Furthermore, spermidine is essential for the hypusination of eukaryotic translation initiation factor 5A (eIF5A), a modification that is crucial for maintaining mitochondrial function and preventing senescence. mdpi.com By restoring TFEB expression, a master regulator of lysosomal biogenesis, spermidine can also reverse immune senescence. embopress.org

Studies using human-liver-derived HepG2 cells have shown that with increasing passages (a model for cellular aging), spermine levels decrease while spermidine levels increase, along with increased expression of spermine oxidase (SMOX). mdpi.com The inhibition of polyamine catabolizing enzymes suppressed the increase in senescence-associated β-gal activity and reduced DNA damage, suggesting that the degradation of spermine plays a role in cellular senescence. mdpi.commdpi.com

Advanced Research Methodologies and Model Systems in Spermidine Studies

In Vitro Cellular Models and Experimental Designs

In vitro cellular models are indispensable for dissecting the molecular mechanisms underlying the effects of spermidine (B129725). A variety of cell lines and experimental designs are employed to investigate its role in processes such as cell proliferation, inflammation, and neuroprotection.

For instance, the porcine intestinal epithelial cell line (IPEC-J2) has been used to study the effects of spermidine on cell proliferation, migration, and inflammatory responses. imrpress.com In these studies, inhibitors of polyamine biosynthesis, such as difluoromethylornithine (DFMO) and diethylglyoxal bis(guanylhydrazone) (DEGBG), are used to block the production of putrescine and spermidine, respectively, allowing researchers to investigate the specific roles of each polyamine. imrpress.com Inflammation can be induced in this model using lipopolysaccharides (LPS) to mimic bacterial infection. imrpress.com

In the context of neurodegenerative diseases, human neuroblastoma SH-SY5Y cells stably expressing mutant forms of human tau protein (P301L) serve as a cellular model of tauopathy. mdpi.com These cells are used to investigate the neuroprotective effects of spermidine on mitochondrial function, including respiration, membrane potential, and ATP production. mdpi.com Similarly, in vitro models of LDL oxidation, induced by copper ions (Cu2+), are used to demonstrate the direct antioxidant capacity of spermidine. mdpi.com

The following table provides examples of in vitro models used in spermidine research:

| Cell Line | Experimental Model | Research Focus |

| IPEC-J2 | Inhibition of polyamine synthesis (DFMO, DEGBG), LPS-induced inflammation. imrpress.com | Cell proliferation, migration, inflammatory response. imrpress.com |

| SH-SY5Y (P301L tau) | Cellular model of tauopathy. mdpi.com | Mitochondrial function, autophagy, neuroprotection. mdpi.com |

| EA.hy926 | Cytotoxicity of oxidized LDL. mdpi.com | Antioxidant effects of spermidine. mdpi.com |

| Primary Rat Chondrocytes | IL-1β-induced inflammation. frontiersin.org | Anti-inflammatory and anti-pyroptotic effects. frontiersin.org |

In Vivo Model Organisms for Mechanistic Elucidation

To understand the systemic effects of spermidine and its role in complex biological processes like aging and reproduction, researchers turn to in vivo model organisms. These models allow for the investigation of spermidine's function in a whole-organism context.

The budding yeast, Saccharomyces cerevisiae, has proven to be a powerful model organism for studying the fundamental cellular processes affected by spermidine. Its genetic tractability allows for the engineering of strains to overproduce and secrete spermidine, facilitating studies on its metabolic pathways and transport mechanisms. researchgate.net For example, overexpressing the polyamine transporter TPO1 can lead to increased spermidine secretion. researchgate.net

Yeast is also a valuable model for studying aging. escholarship.org The discovery that spermidine supplementation can extend the lifespan of yeast has spurred further research into its mechanisms of action. escholarship.org However, studies using yeast lacking mitochondrial DNA (ρ0 cells) as a model for mitochondrial dysfunction have revealed that spermidine can be toxic in this context, highlighting the importance of functional mitochondria for its beneficial effects. escholarship.orgoup.com Furthermore, yeast has been used as a model to study the role of spermidine in fertilization, where it has been shown to be essential for the mating process, specifically for the formation of the "shmoo," a cellular projection necessary for mating. tandfonline.com

The table below outlines key research findings from studies using Saccharomyces cerevisiae:

| Yeast Model | Key Findings | Research Area |

| Engineered strains (e.g., overexpressing TPO1) | Increased spermidine production and secretion. researchgate.net | Metabolic engineering, biotechnology. researchgate.net |

| Wild-type and ρ0 cells | Lifespan extension by spermidine requires functional mitochondria. escholarship.orgoup.com | Aging, mitochondrial biology. escholarship.org |

| Mating-type cells | Spermidine is essential for pheromone-induced shmoo formation and mating. tandfonline.com | Reproduction, cell signaling. tandfonline.com |

Research in Invertebrate Models (e.g., Caenorhabditis elegans, Drosophila melanogaster, Honey Bees)

Invertebrate models offer powerful systems for studying the fundamental aspects of spermidine's function due to their relatively short lifespans, genetic tractability, and conserved biological pathways.

Caenorhabditis elegans : The nematode C. elegans is a prominent model for aging research. Studies have shown that spermidine supplementation can extend the lifespan of these worms. nih.govaging-us.com For instance, research has demonstrated that spermidine can delay aging and improve healthspan in a C. elegans model of Werner syndrome, a premature aging disease. nih.govaging-us.com This effect is linked to the induction of mitophagy, a cellular process for clearing damaged mitochondria, through the PINK1-PDR1 pathway. nih.govaging-us.com Furthermore, spermidine has been observed to ameliorate neurodegeneration in worm models of Alzheimer's and Parkinson's diseases. aging-us.com The anti-aging effects of spermidine in C. elegans are often associated with the induction of autophagy. nih.govcambridge.org

Drosophila melanogaster : The fruit fly, Drosophila melanogaster, has been instrumental in understanding the impact of spermidine on memory and synaptic function during aging. plos.orgneurosciencenews.comsciencedaily.com Research has revealed that spermidine levels decline in the heads of aged flies, and dietary supplementation can suppress age-induced memory impairment (AMI). neurosciencenews.comsciencedaily.comtandfonline.com A key finding is that spermidine prevents the age-related enlargement of the presynaptic active zone (AZ), a specialized region involved in neurotransmitter release. plos.org This structural change is thought to limit synaptic plasticity and contribute to memory deficits. plos.org By counteracting these synaptic alterations, spermidine helps maintain cognitive function in aging flies. plos.orgneurosciencenews.com The protective effects of spermidine on the aging synapse are linked to its ability to boost autophagy. tandfonline.comnih.gov

Honey Bees (Apis mellifera) : Honey bees serve as a valuable model for studying social behavior, immunity, and aging. nih.govresearchgate.netfebscongress.org Dietary supplementation with spermidine has been shown to improve the survival and average lifespan of honey bees. nih.govfebscongress.org This is accompanied by a reduction in oxidative stress and an increase in the bees' antioxidant capacity. nih.govfebscongress.org Spermidine supplementation also appears to enhance the immune response in honey bees. researchgate.netoup.com Research has investigated the tissue-specific and concentration-dependent effects of spermidine on the gene expression and activity of antioxidative and detoxification enzymes. researchgate.netoup.com

Table 1: Key Research Findings of Spermidine in Invertebrate Models

| Model Organism | Key Research Finding | Associated Mechanism | Reference |

|---|---|---|---|

| Caenorhabditis elegans | Extends lifespan and improves healthspan | Induction of mitophagy (PINK1-PDR1 pathway), Autophagy | nih.govaging-us.comcambridge.org |

| Drosophila melanogaster | Suppresses age-induced memory impairment | Prevents presynaptic active zone enlargement, Autophagy | plos.orgneurosciencenews.comtandfonline.comnih.gov |

| Honey Bees (Apis mellifera) | Improves survival, lifespan, and immunity | Reduces oxidative stress, enhances antioxidant capacity | nih.govresearchgate.netfebscongress.orgoup.com |

Investigations in Mammalian Models (e.g., Mice, Rats)

Mammalian models, such as mice and rats, are crucial for studying the effects of spermidine in a system more closely related to human physiology. These studies have provided significant insights into the role of spermidine in age-related diseases and cognitive function.

Mice : Research in mice has demonstrated that oral supplementation with spermidine can extend lifespan and confer cardioprotective effects. nih.govnih.gov Spermidine has been shown to reduce cardiac hypertrophy and preserve diastolic function in old mice. nih.govnih.gov These benefits are associated with enhanced cardiac autophagy, mitophagy, and mitochondrial respiration. nih.gov Furthermore, spermidine administration has been found to improve the cognitive function of aged mice. nih.govresearchgate.net Mechanistically, spermidine passes the blood-brain barrier and has been shown to increase hippocampal eIF5A hypusination and mitochondrial function. researchgate.net In a mouse model of intracerebral hemorrhage, spermidine treatment was found to alleviate secondary brain injury by suppressing neuroinflammation and protecting the blood-brain barrier. dovepress.com

Rats : Studies in rats have highlighted the neuroprotective effects of spermidine. In a rat model of hypertension-induced heart failure, spermidine supplementation was shown to reduce blood pressure and delay the progression to heart failure. nih.govahajournals.org Research has also investigated the role of spermidine in age-related cognitive decline. researchgate.netppcr.org In a rat model of accelerated senescence, spermidine was found to provide neuroprotection by modulating autophagy and inflammation. researchgate.net Another study demonstrated that spermidine could offer neuroprotection in a rat model of Parkinson's disease. dovepress.com

Table 2: Key Research Findings of Spermidine in Mammalian Models

| Model Organism | Key Research Finding | Associated Mechanism | Reference |

|---|---|---|---|

| Mice | Extends lifespan, cardioprotective effects, improves cognitive function | Enhanced cardiac autophagy and mitophagy, increased hippocampal eIF5A hypusination and mitochondrial function | nih.govnih.govnih.govresearchgate.net |

| Rats | Neuroprotective effects, delays progression of heart failure in a hypertension model | Modulation of autophagy and inflammation | nih.govresearchgate.netdovepress.comahajournals.org |

Biochemical and Molecular Biology Assays for Functional Characterization

A variety of biochemical and molecular biology techniques are employed to elucidate the functional roles of spermidine at the cellular and molecular levels.

Western Blotting for Protein Expression and Modification Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. In spermidine research, it is instrumental for analyzing changes in the expression levels of proteins involved in autophagy and other cellular processes. For example, studies have used Western blotting to measure the levels of autophagy-related proteins like LC3-II, Beclin-1, and Atg5 in response to spermidine treatment. spandidos-publications.comfrontiersin.org An increase in the ratio of LC3-II to LC3-I is a common indicator of autophagosome formation and, therefore, autophagy induction. spandidos-publications.comtandfonline.com This technique has been used to confirm that spermidine induces autophagy in various cell types and model organisms. spandidos-publications.comtandfonline.comresearcherslinks.com

Transcriptomic Profiling (e.g., scRNA-seq) for Gene Expression Studies

Transcriptomic profiling, particularly through methods like RNA sequencing (RNA-seq) and single-cell RNA sequencing (scRNA-seq), allows for a comprehensive analysis of gene expression changes in response to spermidine. RNA-seq provides a global view of the transcriptome, enabling researchers to identify differentially expressed genes and pathways affected by spermidine. mdpi.comfrontiersin.orgfrontiersin.org For instance, RNA-seq has been used to study the transcriptional changes underlying the enhanced stress tolerance conferred by spermidine in plants. mdpi.com In cancer research, RNA-seq data from databases like The Cancer Genome Atlas (TCGA) can be analyzed to investigate the expression levels of genes involved in polyamine metabolism, such as spermine (B22157) synthase (SMS), and their correlation with clinical outcomes. amegroups.org scRNA-seq offers even greater resolution by profiling the transcriptomes of individual cells, which can reveal cell-type-specific responses to spermidine.

Enzymatic Assays for Specific Enzyme Activity Measurement

Enzymatic assays are crucial for directly measuring the activity of enzymes involved in spermidine metabolism. These assays provide functional data that complements expression analyses.

Ornithine Decarboxylase (ODC) Activity: ODC is the rate-limiting enzyme in polyamine biosynthesis. Its activity is often measured by quantifying the release of radiolabeled CO2 from [1-14C]-ornithine. nih.govfrontiersin.orgresearchgate.net This assay is fundamental for understanding how spermidine and other factors regulate its own synthesis pathway. nih.gov

Spermidine Synthase and Spermine Synthase Activity: The activities of spermidine synthase and spermine synthase, which catalyze the formation of spermidine and spermine respectively, can be measured through various methods. One approach involves using radiolabeled substrates like [1,4-14C]putrescine and measuring the formation of the radiolabeled product. pnas.org Another method is based on the detection of 5'-deoxy-5'-methylthioadenosine (MTA), a stoichiometric by-product of the reactions, often using radioimmunoassay. koreascience.kr More recently, fluorescence-based assays have been developed for high-throughput screening of enzyme activity and inhibitors. biorxiv.orgnih.gov

Table 3: Biochemical and Molecular Biology Assays in Spermidine Research

| Assay | Purpose | Example Application in Spermidine Research | Reference |

|---|---|---|---|

| Western Blotting | Analyze protein expression and modification | Measuring levels of autophagy markers (e.g., LC3-II, Beclin-1) after spermidine treatment | spandidos-publications.comfrontiersin.orgtandfonline.comresearcherslinks.com |

| Transcriptomic Profiling (RNA-seq) | Global gene expression analysis | Identifying differentially expressed genes in response to spermidine under stress conditions | mdpi.comfrontiersin.orgfrontiersin.org |

| Enzymatic Assays | Measure specific enzyme activity | Determining the activity of ornithine decarboxylase, spermidine synthase, and spermine synthase | nih.govfrontiersin.orgresearchgate.netpnas.orgkoreascience.krbiorxiv.orgnih.gov |

Q & A

Q. What frameworks guide the synthesis of contradictory evidence in spermidine(3+) meta-analyses?

- Methodological Answer : Apply SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to structure qualitative synthesis. For quantitative analysis, use random-effects models to account for heterogeneity. Assess bias via GRADE criteria and explore sources of inconsistency (e.g., dosing regimens, model systems) using subgroup analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.